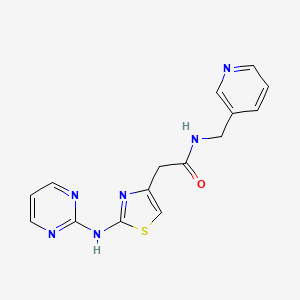![molecular formula C17H20N2O4 B2471085 1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097888-20-3](/img/structure/B2471085.png)
1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a compound with the molecular formula C17H20N2O4 and a molecular weight of 316.357. It is also known as lisinopril, a medication used to treat high blood pressure and heart failure. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of spirocyclic β-lactams, which are similar to the azetidin-3-yl group in the compound, has been described in the literature . The process involves the reaction of secondary amines to afford formamidinium chlorides, followed by anion exchange with ammonium hexafluorophosphate to afford the corresponding formamidinium hexafluorophosphates, which are converted into carbenes upon treatment with NaN(SiMe3)2 .Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The compound contains a β-lactam ring, which has been exploited to yield biologically active new chemical entities exhibiting a variety of activities . Over the years, β-lactams have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H20N2O4 and a molecular weight of 316.357. More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Computational Analysis and Antioxidant Activity
A study conducted by Boobalan et al. (2014) explored the antioxidant activity of a Mannich base system similar in structure to the specified compound. Through computational methods, the study examined equilibrium geometry, vibrational spectra, and electronic structure, contributing to the understanding of its antioxidant properties. This research highlights the potential of such compounds in the development of antioxidant agents (Boobalan et al., 2014).
Heterocyclic Compound Synthesis
Hassaneen et al. (2003) described the synthesis of polyfunctional fused heterocyclic compounds, demonstrating the versatility of pyrrolidine-2,5-dione derivatives in creating complex molecular structures. This work emphasizes the compound's role in synthetic organic chemistry, particularly in constructing molecules with potential biological activities (Hassaneen et al., 2003).
Amnesia-Reversal Activity
Research by Butler et al. (1987) investigated cyclic imides, including pyrrolidine-2,5-diones, for their ability to reverse amnesia in mice. This study illustrates the potential therapeutic applications of these compounds in treating memory disorders (Butler et al., 1987).
Antibacterial and Antidepressant Activities
Sheikh et al. (2009) synthesized derivatives of pyrrolidine-2,5-dione, evaluating their antibacterial efficacy. This indicates the potential of such compounds in developing new antibacterial agents. Additionally, Thomas et al. (2016) explored Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for antidepressant and nootropic activities, further showcasing the diverse biological activities associated with pyrrolidine-2,5-dione derivatives (Sheikh et al., 2009); (Thomas et al., 2016).
Anti-Cancer Activities
A study by Singh and Paul (2006) highlighted the anti-cancer activities of certain pyrimidin-2,4-dione derivatives, pointing to the potential use of related compounds in cancer therapy (Singh & Paul, 2006).
Future Directions
The pyrrolidine ring and its derivatives, including the compound , have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Given the promising biological activity of these compounds, future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrrolidine-2,5-dione scaffold, which is a versatile structure used in drug discovery . This scaffold can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
1-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(23-14-5-3-2-4-6-14)17(22)18-9-13(10-18)11-19-15(20)7-8-16(19)21/h2-6,12-13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNXEYLLWAINIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

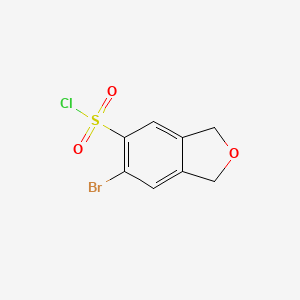

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2471006.png)
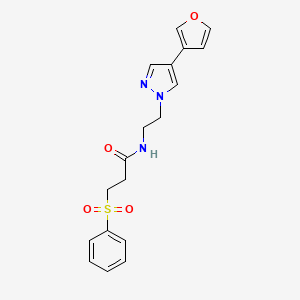
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)
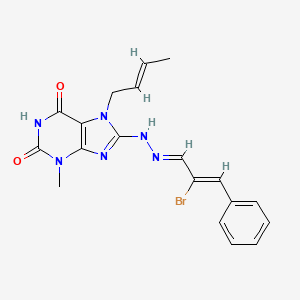
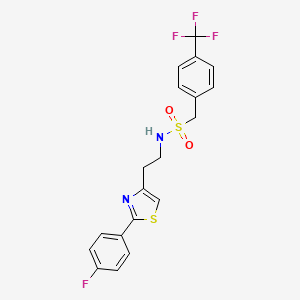
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)
